Methyl thiosalicylate chemical properties and structure
Methyl thiosalicylate chemical properties and structure
An In-depth Technical Guide to Methyl Thiosalicylate: Structure, Properties, and Synthetic Utility
Abstract: Methyl thiosalicylate (CAS No. 4892-02-8), the methyl ester of 2-mercaptobenzoic acid, is a highly versatile bifunctional organic compound. Its unique structure, incorporating both a nucleophilic thiol and an electrophilic ester ortho to each other on an aromatic ring, makes it a valuable intermediate in diverse fields, including medicinal chemistry, organocatalysis, and materials science. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic signature, synthesis, and key applications, intended for researchers, chemists, and professionals in drug development.
Compound Identification and Structure
Methyl thiosalicylate is systematically known as methyl 2-sulfanylbenzoate according to IUPAC nomenclature.[1] It is also commonly referred to as Methyl 2-mercaptobenzoate or Thiosalicylic Acid Methyl Ester.[2]
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Molecular Formula: C₈H₈O₂S[3]
The molecule's structure consists of a benzene ring substituted with a methyl carboxylate group (-COOCH₃) and a thiol group (-SH) at adjacent positions (ortho substitution). This arrangement is critical to its reactivity, enabling it to act as a bidentate ligand and facilitating intramolecular cyclization reactions.
Physicochemical Properties
Methyl thiosalicylate is typically a clear, colorless to light yellow or light green liquid at room temperature.[3][7][8] Its physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Appearance | Clear colorless to light yellow/green liquid | [3][7][9] |
| Boiling Point | 98-100 °C at 2 mmHg | [3][5][10] |
| Density | 1.223 g/mL at 25 °C | [3][5][10] |
| Refractive Index (n²⁰/D) | 1.591 | [3][5][10] |
| Flash Point | >110 °C (>230 °F) - Closed Cup | [5][7][9] |
| Storage Temperature | Room temperature, recommended <15°C in a dark place | |
| Sensitivity | Air sensitive | [8][9] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and quality control of methyl thiosalicylate.
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¹H NMR Spectroscopy: The proton NMR spectrum provides clear diagnostic signals. A representative spectrum in CDCl₃ shows a singlet for the methyl ester protons around 3.91 ppm and a singlet for the thiol proton at approximately 4.68 ppm. The aromatic region displays complex multiplets between 7.14 and 8.01 ppm, corresponding to the four protons on the benzene ring.[3]
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IR Spectroscopy: The infrared spectrum exhibits characteristic absorption bands confirming the presence of key functional groups. Notable peaks include the S-H stretching vibration, the strong C=O stretching of the ester group (typically around 1700 cm⁻¹), and bands corresponding to aromatic C=C and C-H stretching.[1][6]
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Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) shows a molecular ion peak [M]⁺ at m/z = 168, confirming the molecular weight. A prominent peak is often observed at m/z = 136, corresponding to the loss of the methoxy group (-OCH₃) followed by rearrangement.[1]
Synthesis and Purification Protocol
Methyl thiosalicylate is most commonly prepared via Fischer esterification of thiosalicylic acid using methanol in the presence of an acid catalyst. The following protocol is a self-validating system, where successful synthesis is confirmed by purification and subsequent spectroscopic analysis.
Principle of Synthesis
The carboxylic acid group of thiosalicylic acid is protonated by the strong acid catalyst (sulfuric acid), making the carbonyl carbon more electrophilic. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the methyl ester product. The reaction is reversible and is typically driven to completion by using an excess of methanol and refluxing to remove water.
Experimental Protocol: Fischer Esterification
This protocol is adapted from established synthetic procedures.[3]
Step 1: Reaction Setup
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To a 1 L round-bottom flask, add 40 g of thiosalicylic acid and 600 mL of methanol.
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Stir the mixture to dissolve the solid.
-
Cool the flask in an ice bath to approximately 5 °C. This is crucial to control the exothermic heat generated upon adding the strong acid catalyst.
-
Slowly and dropwise, add 42 mL of concentrated sulfuric acid over a period of 10 minutes while maintaining the temperature below 15 °C.
Step 2: Reflux
-
Fit the flask with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain this state for 14 hours. The prolonged heating ensures the reaction proceeds to completion.
Step 3: Workup and Extraction
-
After 14 hours, cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the excess methanol.
-
Dilute the resulting concentrate with 400 mL of dichloromethane and 400 mL of deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with 200 mL of saturated sodium bicarbonate solution (to neutralize any remaining sulfuric acid and unreacted thiosalicylic acid) and 400 mL of saturated brine (to remove residual water and water-soluble impurities).
-
Dry the organic layer over anhydrous sodium sulfate.
Step 4: Purification
-
Filter off the drying agent.
-
Concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude oil by fractional distillation under reduced pressure (boiling point: ~118 °C at 7 mmHg) to obtain pure methyl thiosalicylate as a clear oil.[3] The yield should be approximately 96%.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of methyl thiosalicylate.
Reactivity and Key Applications
The unique arrangement of the thiol and methyl ester groups makes methyl thiosalicylate a valuable and versatile building block in organic synthesis.
Core Reactivity
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Nucleophilic Thiol: The thiol group (-SH) is a potent nucleophile and can readily undergo S-alkylation, S-acylation, and addition reactions.
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Electrophilic Ester: The ester group is susceptible to nucleophilic attack, primarily hydrolysis or amidation, to form the corresponding carboxylic acid or amides.
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Bidentate Ligand: The molecule can act as an anionic bidentate ligand, coordinating to metal centers through the deprotonated thiolate and the ester's carbonyl oxygen. This property is exploited in the preparation of technetium(I) and rhenium(I) complexes for potential radiopharmaceutical applications.[3][5]
Major Applications in Synthesis
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Synthesis of Thioxanthones: Methyl thiosalicylate is a key precursor for synthesizing thioxanthone derivatives.[3] Thioxanthones are important organocatalysts, particularly for enantioselective photocycloaddition reactions induced by visible light.[5]
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Heterocycle Synthesis: It serves as a starting material for various fused heterocyclic systems. For example, it is used to synthesize[3]benzothieno[3,2-b]furan and benzisothiazolone derivatives, which are scaffolds of interest in medicinal chemistry.[3][5]
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Medicinal Chemistry: Beyond its role as an intermediate, methyl thiosalicylate itself has been investigated for its potential to prevent mercury-induced toxicity.[3][8]
Application Workflow: Thioxanthone Synthesis
Caption: General pathway for synthesizing the thioxanthone core from methyl thiosalicylate.
Safety, Handling, and Storage
Methyl thiosalicylate is considered a hazardous chemical and must be handled with appropriate precautions.
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Hazard Identification: It is classified as harmful if swallowed, in contact with skin, or if inhaled.[5][7] It causes skin irritation and serious eye irritation.[11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat.[11][12] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[11][13]
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Handling: Avoid contact with skin, eyes, and clothing.[11][13] Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][13] As the compound is air-sensitive, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation of the thiol group.[8]
References
-
The Role of Methyl Thiosalicylate in Advanced Chemical Synthesis. LookChem. [Link]
-
CAS NO. 607-83-0 | DIETHYL 2-HEPTYLMALONATE. Pharmaffiliates. [Link]
-
607-83-0 | dietil heptylpropanedioate. ChemIndex. [Link]
-
Benzoic acid, 2-mercapto-, methyl ester | C8H8O2S. PubChem. [Link]
-
CAS No : 4892-02-8 | Product Name : Methyl 2-Mercaptobenzoate. Pharmaffiliates. [Link]
-
METHYL THIOSALICYLATE. Chongqing Chemdad Co., Ltd. [Link]
-
Benzoic acid, o-mercapto-, methyl ester. NIST WebBook. [Link]
-
Methyl thiosalicylate. CAS Common Chemistry. [Link]
-
Methyl Salicylate: A Reactive Chemical Warfare Agent Surrogate to Detect Reaction With Hypochlorite. PubMed. [Link]
-
Natural abundance 2H-ERETIC-NMR authentication of the origin of methyl salicylate. PubMed. [Link]
-
Methyl salicylate. NIST WebBook. [Link]
-
Methyl salicylate. NIST WebBook. [Link]
-
Methyl Salicylate | C8H8O3. PubChem. [Link]
Sources
- 1. Benzoic acid, 2-mercapto-, methyl ester | C8H8O2S | CID 21009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. チオサリチル酸メチル | Methyl Thiosalicylate | 4892-02-8 | 東京化成工業株式会社 [tcichemicals.com]
- 3. METHYL THIOSALICYLATE | 4892-02-8 [chemicalbook.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Benzoic acid, o-mercapto-, methyl ester [webbook.nist.gov]
- 7. echemi.com [echemi.com]
- 8. METHYL THIOSALICYLATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. parchem.com [parchem.com]
- 10. 硫代水杨酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.nl [fishersci.nl]
